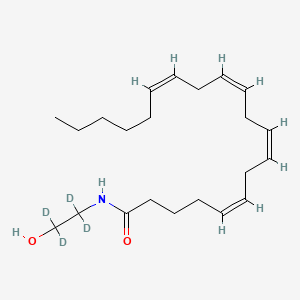
Anandamid-d4
Übersicht
Beschreibung
“N-(2-hydroxyethyl-1,1,2,2-d4)” is a deuterated compound. Deuterated compounds are often used in various fields such as NMR studies or pharmaceuticals . The “5Z,8Z,11Z,14Z-eicosatetraenamide” part suggests it’s a type of fatty acid amide. Fatty acid amides have various biological activities and are involved in cellular signaling .
Molecular Structure Analysis
The molecular structure of such a compound would likely be characterized by techniques such as NMR, IR, and mass spectrometry. The presence of deuterium (D) would be evident in the NMR spectra .Chemical Reactions Analysis
The chemical reactivity of such a compound would depend on its functional groups. The amide group might undergo hydrolysis, and the alkene groups might undergo reactions such as oxidation or polymerization .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and stability would need to be determined experimentally .Wissenschaftliche Forschungsanwendungen
Neurowissenschaftliche Forschung
Anandamid-d4, als deuterierte Form von Anandamid, wird in erster Linie als interner Standard für die Quantifizierung von Anandamid mittels GC- oder LC-Massenspektrometrie in der Neurowissenschaftlichen Forschung eingesetzt . Dies ermöglicht präzise Messungen in Studien, die die Rolle von Anandamid im Gehirn untersuchen.
Anandamid ist bekannt dafür, sowohl CB1-Rezeptoren im zentralen Nervensystem als auch CB2-Rezeptoren in peripheren Geweben, einschließlich Immunzellen, sowie TRPV1, einen nicht-selektiven Kationenkanal, der ubiquitär in allen Geweben exprimiert wird, zu aktivieren . Dies macht this compound wertvoll für die Forschung, die diese Signalwege und ihre Auswirkungen auf verschiedene neurologische Prozesse und Erkrankungen untersucht.
Darüber hinaus wurde Anandamid in die Modulation der Angstlernens und der Konsolidierung aversiver Erinnerungen verwickelt, wobei Nagetiermodelle auf eine anxiolytische Wirkung von Endocannabinoiden hindeuten . Die Verwendung von this compound kann solche Studien unterstützen, indem eine stabile isotopenmarkierte Verbindung bereitgestellt wird, die die Verfolgung und Quantifizierung der Anandamidspiegel während dieser kognitiven Prozesse erleichtert.
Angesichts der diffusen Lokalisierung von Endocannabinoiden im gesamten Gehirn ist es wahrscheinlich, dass this compound dazu beitragen kann, Wechselwirkungen mit mehreren Neurotransmittern aufzudecken, die noch nicht entdeckt wurden .
Wirkmechanismus
Target of Action
Anandamide-d4, also known as N-Arachidonoyl[1,1,2,2-d4]ethanolamine or N-(2-hydroxyethyl-1,1,2,2-d4)-5Z,8Z,11Z,14Z-eicosatetraenamide, is a deuterated form of anandamide . Anandamide primarily targets the cannabinoid receptors CB1 and CB2, and the vanilloid TRPV1 receptor . These receptors are found in various tissues throughout the body, with CB1 primarily located in the central nervous system and CB2 in peripheral tissues, including immune cells .
Mode of Action
Anandamide-d4, like its non-deuterated counterpart, activates these receptors, initiating G-protein signaling and a number of biological pathways . The activation of these receptors leads to diverse biological results, including modulation of sleep and eating patterns, short-term memory, mood, and the sensation of heat, acid, and proinflammatory stimulants .
Biochemical Pathways
Anandamide-d4 is involved in several biochemical pathways. It is synthesized through the ligation of a previously membrane-bound arachidonic acid and a membrane-bound phosphatidylethanolamine, forming an N-arachadonoyl phosphatidylethanolamine (NArPE) . The release of anandamide from this composite molecule is accomplished by a series of phospholipases . The resulting signaling involves a diverse set of biological results .
Pharmacokinetics
It is known to be soluble in ethanol , which may influence its absorption and distribution in the body. More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Anandamide-d4.
Result of Action
The activation of CB1, CB2, and TRPV1 receptors by Anandamide-d4 leads to a variety of molecular and cellular effects. These include modulation of sleep and eating patterns, short-term memory, mood, and the sensation of heat, acid, and proinflammatory stimulants . It’s also suggested that Anandamide-d4 might have anti-inflammatory effects .
Action Environment
The action of Anandamide-d4 can be influenced by various environmental factors. For instance, inflammation and nitro-oxidative stress are associated with both increased CB1 expression and increased CNR1 expression and DNA methylation; and CB2 upregulation via increased pro-inflammatory cytokine levels . These factors can potentially affect the efficacy and stability of Anandamide-d4.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(5Z,8Z,11Z,14Z)-N-(1,1,2,2-tetradeuterio-2-hydroxyethyl)icosa-5,8,11,14-tetraenamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23-20-21-24/h6-7,9-10,12-13,15-16,24H,2-5,8,11,14,17-21H2,1H3,(H,23,25)/b7-6-,10-9-,13-12-,16-15-/i20D2,21D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGEQQWMQCRIYKG-KALLKTRHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])O)NC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
946524-40-9 | |
| Record name | (5Z,8Z,11Z,14Z)-N-(2-Hydroxyethyl-1,1,2,2-d4)-5,8,11,14-eicosatetraenamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946524-40-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

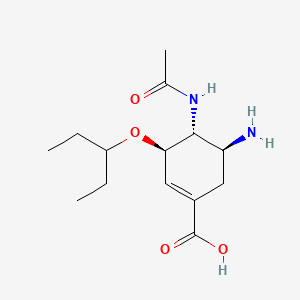



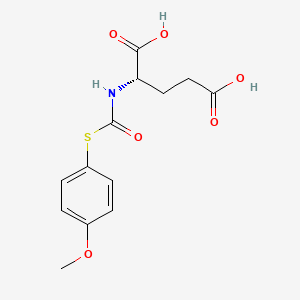




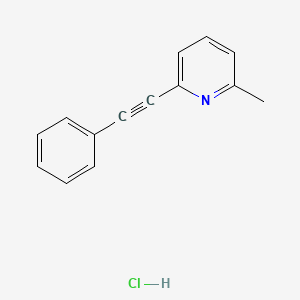
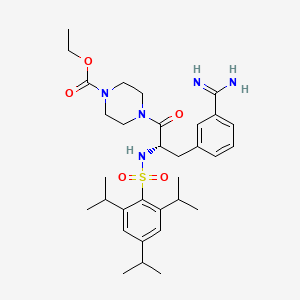
![1-(tert-Butyl)-3-(naphthalen-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1663660.png)

